2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is a complex organic compound characterized by its unique molecular structure and reactivity. It belongs to the class of diketones and is notable for its potential applications in various scientific fields, including organic synthesis and materials science. The compound's systematic name reflects its structural features, including two methylidene groups and three phenyl rings.
This compound can be synthesized through a variety of organic reactions, primarily involving aldol condensation and cyclization methods. It has been studied extensively in chemical literature for its properties and reactions.
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is classified as a diketone due to the presence of two carbonyl groups (C=O) within its molecular structure. Its unique arrangement of phenyl groups contributes to its classification as an aromatic compound.
The synthesis of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Reactions are generally conducted under reflux conditions to ensure complete conversion. On an industrial scale, continuous flow reactors may be employed to enhance efficiency and control over the synthesis process .
The molecular formula for 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is , with a molecular weight of 354.4 g/mol. The structural representation includes:
Property | Value |
---|---|
CAS Number | 131261-65-9 |
IUPAC Name | 2-methyl-4-methylidene-1,3,5-triphenylpentane-1,5-dione |
InChI Key | BCFFUTDQTAOCOQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance:
The mechanism of action for 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione involves its interaction with various molecular targets. For instance:
This compound's ability to interact with different functional groups makes it versatile in synthetic applications.
The physical properties of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione include:
Chemical properties include:
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione has several notable applications:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9